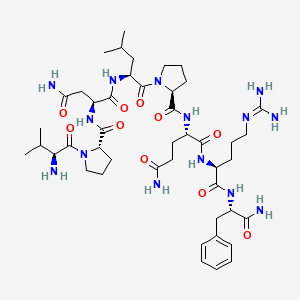

RFRP-3(human)

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZCLMZUABKABL-GVCDGELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

969.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Human RFRP-3 Gene and Protein Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human RFamide-Related Peptide-3 (RFRP-3), also known as Neuropeptide VF (NPVF), is a key neuropeptide that plays a significant role in the regulation of various physiological processes, most notably the reproductive axis.[1][2] Encoded by the NPVF gene, RFRP-3 is the mammalian ortholog of the avian Gonadotropin-Inhibitory Hormone (GnIH).[1][3] This technical guide provides a comprehensive overview of the characterization of the human RFRP-3 gene and its protein product, including its function, signaling pathways, and tissue distribution. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this system.

Gene and Protein Overview

The NPVF gene in humans encodes a precursor protein, Pro-FMRFamide-related neuropeptide VF, which is cleaved to produce three peptides: RFRP-1 (Neuropeptide SF), RFRP-2, and RFRP-3 (Neuropeptide VF).[3][4][5] RFRP-3 is the primary ligand for the G protein-coupled receptor GPR147, also known as Neuropeptide FF Receptor 1 (NPFFR1).[2][6][7]

Table 1: Gene and Protein Identifiers

| Feature | Identifier | Source |

| Gene Symbol | NPVF | HGNC |

| Full Gene Name | Neuropeptide VF precursor | HGNC |

| Protein Name | RFamide-Related Peptide-3 (RFRP-3) | UniProt |

| Neuropeptide VF (NPVF) | UniProt | |

| UniProt ID | Q9HCQ7 | UniProt[5] |

| Receptor | GPR147 (NPFFR1) | GeneCards[6] |

Function and Physiological Role

RFRP-3 is predominantly recognized for its inhibitory role in the reproductive system.[2] It acts at multiple levels of the hypothalamic-pituitary-gonadal (HPG) axis to suppress the synthesis and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][8] However, its effects can be complex, with some studies reporting stimulatory actions depending on the species, sex, and reproductive state.[8][9]

Key functions of RFRP-3 include:

-

Inhibition of Gonadotropin Secretion: RFRP-3 can directly act on the pituitary gland to inhibit gonadotropin release and can also act at the level of the hypothalamus to modulate the activity of Gonadotropin-Releasing Hormone (GnRH) neurons.[1][8][10]

-

Modulation of GnRH and Kisspeptin Neurons: RFRP-3 neurons project to and form close contacts with GnRH and kisspeptin neurons.[9][11] A significant portion of GnRH neurons and a subset of kisspeptin neurons express the RFRP-3 receptor, GPR147, indicating direct regulation.[2][9][11]

-

Local Regulation in Gonads: RFRP-3 and its receptor are expressed in the gonads, suggesting a role in the local regulation of follicular development and steroidogenesis.[9][12] In human granulosa cells, RFRP-3 has been shown to inhibit gonadotropin-induced cAMP accumulation and progesterone secretion.[9]

-

Other Potential Roles: Beyond reproduction, RFRP-3 may be involved in regulating feeding behavior, stress responses, and pain perception.[1][13]

Tissue Distribution

RFRP-3 producing neurons are primarily located in the dorsomedial nucleus of the hypothalamus.[1] From here, nerve fibers project to various brain regions, including the preoptic area, median eminence, and other limbic structures.[1][8][14] The receptor, GPR147, is also expressed in the hypothalamus and the pituitary gland, consistent with the sites of RFRP-3 action.[8][10][14]

Table 2: Tissue Distribution of Human RFRP-3 (NPVF) and its Receptor (GPR147)

| Tissue | RFRP-3 (NPVF) Expression | GPR147 (NPFFR1) Expression | Source |

| Hypothalamus | High (neuronal cell bodies in dorsomedial nucleus, fibers in preoptic area and median eminence) | High | [1][10][14] |

| Pituitary Gland | Low/Undetectable in fibers | Present in gonadotropes | [8][10][14] |

| Retina | Present (nerve fibers) | Not specified | [15] |

| Ovary | Present (granulosa and theca cells, corpus luteum) | Present (granulosa and theca cells, corpus luteum) | [9][12] |

| Spinal Cord | Not specified | High | [16] |

Signaling Pathways

RFRP-3 exerts its effects by binding to its cognate receptor, GPR147 (NPFFR1), a G protein-coupled receptor.[2][17] Upon binding, GPR147 can couple to different G proteins, leading to varied downstream signaling cascades. The primary signaling pathway involves coupling to Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This inhibitory action on cAMP production is a key mechanism for its suppression of gonadotropin secretion.[4] There is also evidence suggesting that GPR147 can couple to Gαs or Gαq proteins, which could explain the context-dependent stimulatory effects of RFRP-3.[8]

Caption: Simplified inhibitory signaling pathway of RFRP-3 via GPR147 and Gαi.

Quantitative Data

The binding affinity and functional potency of human RFRP-3 have been characterized in various studies. This data is crucial for understanding its pharmacological profile and for the development of targeted therapeutics.

Table 3: Binding Affinity and Functional Potency of Human RFRP-3

| Parameter | Value | Receptor | Cell Line | Assay Type | Source |

| IC50 | 0.7 nM | NPFF1 (GPR147) | CHO cells | Forskolin-induced cAMP inhibition | [18] |

| Kd | 0.19 nM | Rat OT7T022 (GPR147) | CHO cells | Radioligand binding (125I-hRFRP-3) | [18] |

| Bmax | 1.3 pM | Rat OT7T022 (GPR147) | CHO cells | Radioligand binding (125I-hRFRP-3) | [18] |

| pKi | 9.70 | NPFF1R (GPR147) | - | Radioligand binding ([3H]-FFRF-NH2) | [19] |

| KD | 6.005 x 10-5 M | Kisspeptin | - | Surface Plasmon Resonance | [20] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on RFRP-3. Below are representative protocols for key experiments used in its characterization.

Immunohistochemistry (IHC) for RFRP-3 Detection

This protocol outlines the general steps for the immunohistochemical staining of RFRP-3 in formalin-fixed, paraffin-embedded tissue sections.

Caption: General workflow for immunohistochemical staining of RFRP-3.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Immunostaining:

-

Block endogenous peroxidase activity with 0.3% H₂O₂ in methanol for 15-30 minutes.[22]

-

Wash with buffer (e.g., PBS or TBS).

-

Block non-specific binding with a blocking solution (e.g., 10% normal serum from the secondary antibody host species) for 1 hour at room temperature.[23][25]

-

Incubate with the primary antibody against RFRP-3 at the optimal dilution overnight at 4°C.[23]

-

Wash slides.

-

Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[22][23]

-

Wash slides.

-

If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen substrate such as 3,3'-Diaminobenzidine (DAB).[22]

-

Counterstain with hematoxylin.[22]

-

Dehydrate through graded ethanol and xylene, and mount with a coverslip.

-

In Situ Hybridization (ISH) for NPVF mRNA Detection

This protocol describes the detection of NPVF mRNA in tissue sections using a digoxigenin (DIG)-labeled RNA probe.

Detailed Steps:

-

Probe Preparation:

-

Synthesize a DIG-labeled antisense RNA probe complementary to the NPVF mRNA sequence using in vitro transcription.

-

Also, synthesize a sense probe as a negative control.

-

-

Tissue Preparation:

-

For paraffin sections, deparaffinize and rehydrate as described for IHC.[26]

-

Treat with Proteinase K to improve probe penetration.

-

Post-fix with 4% paraformaldehyde.

-

-

Hybridization:

-

Pre-hybridize the sections in a hybridization buffer for 1-2 hours at the desired temperature (e.g., 55-65°C).[26]

-

Denature the DIG-labeled probe by heating.[26]

-

Add the diluted probe to the hybridization buffer and apply to the tissue sections.

-

Incubate overnight in a humidified chamber at the hybridization temperature.[26][27]

-

-

Post-Hybridization Washes:

-

Perform stringent washes with saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the non-specifically bound probe.[27]

-

-

Immunodetection:

-

Signal Visualization:

-

Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP) or HRP (e.g., DAB).[27]

-

Stop the reaction, counterstain if desired, dehydrate, and mount.

-

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of RFRP-3 for its receptor, GPR147.

Detailed Steps:

-

Membrane Preparation:

-

Culture cells expressing GPR147 (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a buffer to prepare cell membranes.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a constant amount of cell membrane preparation.

-

Add a constant concentration of a radiolabeled ligand (e.g., 125I-RFRP-3 or a suitable antagonist).

-

Add increasing concentrations of the unlabeled competitor ligand (RFRP-3).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

-

Conclusion

The human RFRP-3 system is a critical regulator of the reproductive axis with a complex and multifaceted mechanism of action. This guide provides a foundational understanding of the RFRP-3 gene and protein, its physiological roles, and the experimental approaches for its characterization. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of neuroendocrinology, reproductive biology, and drug development, paving the way for further discoveries and potential therapeutic interventions targeting the RFRP-3/GPR147 pathway.

References

- 1. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 3. Neuropeptide VF precursor - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. Neuropeptide FF receptor 1 - Wikipedia [en.wikipedia.org]

- 8. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. genscript.com [genscript.com]

- 14. Identification of human GnIH homologs, RFRP-1 and RFRP-3, and the cognate receptor, GPR147 in the human hypothalamic pituitary axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NPVF protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 16. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Direct effect of RFRP-3 microinjection into the lateral ventricle on the hypothalamic kisspeptin neurons in ovariectomized estrogen-primed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. proteinatlas.org [proteinatlas.org]

- 23. ulab360.com [ulab360.com]

- 24. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. sysy.com [sysy.com]

- 26. docs.abcam.com [docs.abcam.com]

- 27. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Mechanism of Action of Human RFRP-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

RFamide-related peptide-3 (RFRP-3), the human ortholog of the avian gonadotropin-inhibitory hormone (GnIH), is a key regulator of the reproductive axis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of human RFRP-3. It details its interaction with its cognate receptor, the downstream signaling cascades it modulates, and its physiological impact, with a primary focus on the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroendocrinology, reproductive biology, and drug development, providing both foundational knowledge and practical experimental guidance.

Introduction

The precise regulation of the reproductive system is critical for species propagation and is governed by a complex interplay of hormonal and neuronal signals. A key player in the inhibitory control of the HPG axis is RFRP-3.[1][2] This neuropeptide, primarily expressed in the dorsomedial hypothalamus, exerts its influence by modulating the activity of gonadotropin-releasing hormone (GnRH) neurons, the master regulators of reproduction.[2][3][4][5] Understanding the intricate mechanism of action of RFRP-3 is paramount for the development of novel therapeutic strategies for a range of reproductive disorders.

Receptor Binding and Specificity

The primary receptor for human RFRP-3 is the G protein-coupled receptor 147 (GPR147), also known as the neuropeptide FF receptor 1 (NPFFR1).[5][6] RFRP-3 binds to NPFFR1 with high affinity, initiating a cascade of intracellular events.

Quantitative Data: Receptor Binding Affinity

The binding affinity of human RFRP-3 to its receptor has been quantified in various studies. The following table summarizes key binding parameters.

| Ligand | Receptor | Cell Line | Kd (nM) | Ki (nM) | Bmax (pmol/mg protein) | Reference |

| 125I-labeled hRFRP-3 | Rat NPFFR1 (OT7T022) | CHO | 0.19 | - | 1.3 | [7] |

| RFRP-3 | Human NPFFR1 | CHO | - | ~0.2 (pKi = 9.70) | - |

Note: The Ki value was calculated from the pKi value.

Intracellular Signaling Pathways

Upon binding to NPFFR1, RFRP-3 primarily initiates an inhibitory signaling cascade through the Gαi subunit of the heterotrimeric G protein. However, evidence also suggests potential coupling to Gαs or Gαq proteins under certain conditions, leading to diverse cellular responses.[8]

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for RFRP-3 involves the activation of Gαi, which in turn inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]

Modulation of ERK Phosphorylation

Downstream of the cAMP/PKA pathway, RFRP-3 has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[6] This modulation of the MAPK/ERK pathway is a key mechanism through which RFRP-3 influences gene transcription related to gonadotropin synthesis.

Potential Gαs and Gαq Coupling

While predominantly inhibitory, some studies suggest that NPFFR1 can also couple to Gαs or Gαq proteins, leading to stimulation of adenylyl cyclase or activation of the phospholipase C (PLC) pathway, respectively.[8] This differential coupling may explain some of the context-dependent and species-specific effects of RFRP-3.

Signaling Pathway Diagram

Caption: RFRP-3 signaling pathways via NPFFR1.

Quantitative Data: Signaling Pathway Activation

The following table summarizes the quantitative data related to the activation of downstream signaling pathways by human RFRP-3.

| Parameter | Cell Line | Value | Reference |

| IC50 (cAMP Inhibition) | CHO cells expressing NPFFR1 | 0.7 nM | [7][9][10] |

| EC50 (Inositol Phosphate Accumulation) | COS-1 cells expressing human NPFFR1 | 1.7 nM |

Physiological Effects

The primary physiological role of RFRP-3 is the inhibitory regulation of the reproductive axis. This is achieved through actions at multiple levels of the HPG axis.

Inhibition of GnRH Neuron Firing

RFRP-3 directly inhibits the firing rate of a significant population of GnRH neurons.[3][7] This is a key mechanism by which it suppresses the pulsatile release of GnRH, the primary driver of gonadotropin secretion.

Modulation of Luteinizing Hormone (LH) Secretion

By inhibiting GnRH release, RFRP-3 leads to a reduction in the secretion of luteinizing hormone (LH) from the pituitary gland.[1][11][12][13][14][15] The effect of RFRP-3 on LH secretion can be dose-dependent and may vary based on sex and hormonal status.[12]

Quantitative Data: In Vivo Effects on LH Secretion

The following table presents a summary of the dose-dependent effects of centrally administered RFRP-3 on LH secretion in male mice.

| Dose (nmol) | Change in LH Secretion | Reference |

| 0.5 | Significant increase | [12] |

| 1 | Significant increase | [12] |

| 3 | Maximal increase | [12] |

| 5 | No significant effect | [12] |

Note: The stimulatory effect in male mice is thought to be mediated in part by the kisspeptin receptor.[12] In female mice, RFRP-3 generally has an inhibitory effect on the preovulatory LH surge.[12][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of human RFRP-3.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of unlabeled RFRP-3 to NPFFR1.

Experimental Workflow Diagram

References

- 1. Regulation of LH secretion by RFRP-3 - From the hypothalamus to the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RFRP 3 (human) | Neuropeptide FF/AF Receptors | Tocris Bioscience [tocris.com]

- 10. RFRP 3 (human) | CAS:311309-27-0 | NPFF1 agonist; GnIH homolog | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. 3.4. Western Blotting and Detection [bio-protocol.org]

- 12. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Concise Guide to Pharmacology 2013/14: G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of the Human RFRP-3 Receptor, GPR147

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and signaling mechanisms of the human RF-amide-related peptide-3 (RFRP-3) receptor, G protein-coupled receptor 147 (GPR147), also known as the neuropeptide FF receptor 1 (NPFFR1). RFRP-3 is the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH) and a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Understanding the binding affinity and functional pharmacology of GPR147 is critical for developing novel therapeutics targeting reproductive disorders and other associated physiological processes.

Quantitative Binding Affinity Data

The binding affinity of endogenous and synthetic ligands to GPR147 is typically determined through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, yielding an inhibition constant (Ki) that quantifies the affinity of the test compound. Functional potency is often assessed by measuring the inhibition of cAMP production, yielding an EC50 value.

Endogenous Ligand Binding Affinity

Human RFRP-3 binds to GPR147 with high affinity, demonstrating its role as the primary endogenous ligand.[3][4] The human RFRP-1 peptide, also derived from the same precursor gene, exhibits a similar affinity for GPR147.[5][6]

| Ligand (Human) | Receptor | pKi | Ki (nM) | Assay Type |

| RFRP-3 | GPR147 (NPFF1R) | 9.70 | ~0.20 | Radioligand Displacement ([³H]-FFRF-NH₂)[7] |

Note: pKi is the negative logarithm of the Ki value. Ki was calculated as 10(-pKi).

Endogenous Ligand Functional Potency

The functional consequence of RFRP-3 binding to GPR147 is the inhibition of adenylyl cyclase. The potency of this inhibition is measured as a pEC50 value in a functional assay, such as a forskolin-induced cAMP accumulation assay.

| Ligand (Human) | Receptor | pEC50 | EC50 (nM) | Assay Type |

| RFRP-3 | GPR147 (NPFF1R) | 9.42 | ~0.38 | cAMP Inhibition[7] |

Note: pEC50 is the negative logarithm of the EC50 value. EC50 was calculated as 10(-pEC50).

Synthetic Antagonist Binding Affinity

Several synthetic antagonists for GPR147 have been developed to probe the function of the RFRP-3 system. While specific Ki values from competitive binding assays are not always published, compounds like GJ14 have been characterized as specific and effective antagonists.[8]

| Antagonist | Receptor | Activity Noted |

| GJ14 | GPR147 | Blocks effects of GnIH without impacting forskolin-induced cAMP production on its own.[8] |

| RF9 | GPR147/GPR74 | Initially identified as a GPR147 antagonist but later found to be non-specific and an agonist of GPR54 (Kiss1R).[8][9] |

GPR147 Signaling Pathways

GPR147 is predominantly coupled to the inhibitory G-protein, Gαi.[4] Upon binding of RFRP-3, the receptor undergoes a conformational change, activating Gαi, which in turn inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[3][4] This cascade ultimately inhibits the phosphorylation of downstream targets like the extracellular signal-regulated kinase (ERK), affecting gene transcription for gonadotropin subunits.[4] While primarily Gαi-coupled, some evidence suggests GPR147 may also couple to Gαs or Gαq proteins in different physiological contexts, leading to diverse cellular responses.[2]

Key Experimental Protocols

The following sections describe generalized yet detailed protocols for assays commonly used to characterize the binding and function of ligands at the GPR147 receptor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to GPR147 expressed in cell membranes.[10]

1. Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably or transiently expressing human GPR147.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Perform differential centrifugation to pellet the membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

2. Assay Execution:

-

In a 96-well plate, combine the following in order:

- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

- Cell membrane preparation (typically 5-20 µg protein per well).

- A range of concentrations of the unlabeled test compound (competitor).

- A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-RFRP-3 or [³H]-NPFF) at or below its dissociation constant (Kd).

-

For determining total binding, omit the test compound. For non-specific binding (NSB), add a saturating concentration of an unlabeled ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This assay measures the ability of a GPR147 agonist to inhibit the production of cAMP, providing a functional measure of receptor activation (EC50).

1. Cell Preparation:

-

Use a cell line stably expressing human GPR147 (e.g., CHO-K1).

-

Plate the cells in a suitable format (e.g., 96-well plate) and grow to near confluency.

2. Assay Execution:

-

Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add a range of concentrations of the test agonist (e.g., RFRP-3).

-

Incubate for a short period (e.g., 15 minutes).

-

Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells except the negative control.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

3. cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

4. Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the agonist.

-

Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

References

- 1. Frontiers | RFRP-3, the Mammalian Ortholog of GnIH, Is a Novel Modulator Involved in Food Intake and Glucose Homeostasis [frontiersin.org]

- 2. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Expression Profile of RFRP-3 in the Human Brain: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the expression profile of RFRP-3 (RFamide-related peptide-3), the mammalian ortholog of the avian gonadotropin-inhibiting hormone (GnIH), in the human brain. It is intended for researchers, scientists, and drug development professionals investigating the role of RFRP-3 in human physiology and disease. This document summarizes the known distribution of RFRP-3 and its primary receptor, GPR147, outlines detailed experimental protocols for their detection, and presents a model of the RFRP-3 signaling pathway. While extensive quantitative data across all human brain regions remains to be fully elucidated, this guide consolidates the current understanding of RFRP-3 expression, providing a valuable resource for the scientific community.

Introduction

RFamide-related peptide-3 (RFRP-3) is a neuropeptide that has garnered significant attention for its role as a key regulator of the reproductive axis. As the mammalian ortholog of GnIH, RFRP-3 is primarily recognized for its inhibitory effects on the hypothalamic-pituitary-gonadal (HPG) axis. In humans, two RFRP peptides have been identified, RFRP-1 and RFRP-3, both encoded by the NPVF gene. RFRP-3 exerts its biological functions through the G protein-coupled receptor 147 (GPR147), also known as NPFFR1. Understanding the precise localization and expression levels of RFRP-3 and its receptor in the human brain is crucial for elucidating their physiological roles and their potential as therapeutic targets.

RFRP-3 and GPR147 Expression Profile in the Human Brain

The expression of RFRP-3 in the human brain is predominantly localized to the hypothalamus, a critical region for neuroendocrine control. The following tables summarize the available data on the distribution of RFRP-3 peptide and GPR147 mRNA in various regions of the human brain. It is important to note that comprehensive quantitative data for RFRP-3 expression across all human brain regions is currently limited in publicly available datasets. The information presented here is based on immunohistochemical and molecular biology studies.

Table 1: Qualitative Expression of RFRP-3 Peptide in the Human Brain

| Brain Region | Expression Level | Method of Detection | Citation |

| Hypothalamus | |||

| Dorsomedial Nucleus | High density of immunoreactive cell bodies | Immunohistochemistry | [1][2] |

| Preoptic Area | Presence of immunoreactive axonal projections | Immunohistochemistry | [1][2] |

| Median Eminence | Dense population of immunoreactive fibers | Immunohistochemistry | [1][2][3] |

| Other Regions | |||

| Limbic Structures | Diffuse fiber projections | Immunohistochemistry | [3] |

| Diencephalon | Diffuse fiber projections | Immunohistochemistry | [3] |

| Mesencephalon | Diffuse fiber projections | Immunohistochemistry | [3] |

Table 2: GPR147 (NPFFR1) mRNA Expression in the Human Brain and Pituitary

| Tissue/Region | Expression Detected | Method of Detection | Citation |

| Hypothalamus | Yes | RT-PCR | [4][5] |

| Pituitary | Yes | RT-PCR, In Situ Hybridization | [4][5] |

| - Gonadotropes | Yes | In Situ Hybridization | [4][5] |

RFRP-3 Signaling Pathway

RFRP-3 is a key inhibitory regulator of the reproductive axis. Its primary mechanism of action involves the direct inhibition of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. The signaling cascade is initiated by the binding of RFRP-3 to its receptor, GPR147, on the surface of GnRH neurons. This interaction is believed to be coupled to an inhibitory G protein (Gαi), which in turn suppresses intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to a decrease in the firing rate and overall activity of GnRH neurons, resulting in reduced GnRH secretion into the hypophyseal portal system. Consequently, the diminished GnRH stimulation of the anterior pituitary leads to decreased synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Figure 1. Simplified signaling pathway of RFRP-3 in the regulation of GnRH neurons.

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of RFRP-3 and its mRNA in human brain tissue.

Immunohistochemistry (IHC) for RFRP-3

This protocol is adapted from studies that have successfully identified RFRP-3 immunoreactivity in the human hypothalamus.[1][2][4]

4.1.1. Reagents and Materials

-

Human brain tissue (formalin-fixed, paraffin-embedded or frozen sections)

-

Primary antibody: Rabbit anti-RFRP-3 antibody (validated for human tissue)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Avidin-Biotin Complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Hydrogen peroxide (H₂O₂)

-

Methanol

-

Normal goat serum (or serum from the same species as the secondary antibody)

-

Mounting medium

-

Microscope slides and coverslips

4.1.2. Procedure

-

Tissue Preparation:

-

For paraffin-embedded tissue, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

For frozen sections, fix with 4% paraformaldehyde in PBS.

-

-

Antigen Retrieval (for paraffin sections):

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 0.3% H₂O₂ in methanol for 30 minutes to block endogenous peroxidase activity.

-

-

Blocking:

-

Wash sections in PBS.

-

Incubate sections in a blocking solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-RFRP-3 antibody diluted in blocking solution overnight at 4°C. Optimal antibody concentration should be determined empirically.

-

-

Secondary Antibody Incubation:

-

Wash sections in PBS.

-

Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.

-

-

Signal Amplification:

-

Wash sections in PBS.

-

Incubate with the ABC reagent according to the manufacturer's instructions for 1 hour.

-

-

Visualization:

-

Wash sections in PBS.

-

Develop the signal using a DAB substrate kit until the desired brown staining intensity is achieved.

-

-

Counterstaining and Mounting:

-

Counterstain with a suitable nuclear stain like hematoxylin (optional).

-

Dehydrate sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

-

In Situ Hybridization (ISH) for RFRP-3 mRNA

This is a general protocol for the detection of mRNA in human brain tissue and should be optimized for RFRP-3.

4.2.1. Reagents and Materials

-

Human brain tissue (frozen sections)

-

Digoxigenin (DIG)-labeled RNA probe for human NPVF mRNA

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Paraformaldehyde (PFA)

-

Proteinase K

-

Hybridization buffer

-

SSC buffers

-

DEPC-treated water and solutions

4.2.2. Procedure

-

Tissue Preparation:

-

Cut frozen sections (10-20 µm) and mount on charged microscope slides.

-

Fix sections in 4% PFA in PBS.

-

-

Pre-hybridization:

-

Treat sections with Proteinase K to improve probe penetration.

-

Post-fix with 4% PFA.

-

Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.

-

Dehydrate through a graded series of ethanol.

-

-

Hybridization:

-

Apply the DIG-labeled RFRP-3 antisense probe in hybridization buffer to the sections.

-

Incubate in a humidified chamber at an optimized temperature (e.g., 55-65°C) overnight.

-

As a negative control, use a sense probe on parallel sections.

-

-

Post-hybridization Washes:

-

Perform stringent washes in SSC buffers at high temperature to remove unbound probe.

-

-

Immunodetection:

-

Block sections with a blocking solution.

-

Incubate with an anti-DIG-AP antibody.

-

-

Signal Detection:

-

Wash sections.

-

Incubate with NBT/BCIP substrate solution in the dark until a colored precipitate forms.

-

-

Mounting:

-

Stop the color reaction by washing in buffer.

-

Mount with an aqueous mounting medium.

-

Quantitative PCR (qPCR) for RFRP-3 mRNA

This protocol allows for the quantification of RFRP-3 mRNA levels.

4.3.1. Reagents and Materials

-

Human brain tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Forward and reverse primers for human NPVF (RFRP-3)

-

Forward and reverse primers for a stable reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

4.3.2. Primer Design

Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

-

Gene: NPVF (human)

-

NCBI Gene ID: 84627

-

Example Primer Pair (to be validated):

-

Forward: 5'-AGCTGGAGACAGAGCGAGAG-3'

-

Reverse: 5'-AGGAAGCAGAGGTCAGAGCAA-3'

-

4.3.3. Procedure

-

RNA Extraction:

-

Extract total RNA from brain tissue samples using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the reaction on a qPCR instrument with an appropriate thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for RFRP-3 and the reference gene.

-

Calculate the relative expression of RFRP-3 using the ΔΔCt method or an absolute quantification method with a standard curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the expression and function of RFRP-3 in the human brain.

Figure 2. A representative workflow for the study of RFRP-3 expression in the human brain.

Conclusion

RFRP-3 is a critical neuropeptide in the neuroendocrine regulation of reproduction, with its primary site of expression in the human brain being the hypothalamus. While our understanding of its qualitative distribution is growing, there remains a need for comprehensive quantitative mapping of RFRP-3 and its receptor, GPR147, across the entire human brain. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the expression profile and functional significance of RFRP-3. Such studies will be instrumental in clarifying the role of this peptide in both normal physiology and in the pathophysiology of various disorders, potentially paving the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis [escholarship.org]

- 3. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of human GnIH homologs, RFRP-1 and RFRP-3, and the cognate receptor, GPR147 in the human hypothalamic pituitary axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Localization of RFRP-3 in the Human Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization of RFRP-3, the human ortholog of gonadotropin-inhibitory hormone (GnIH), within the human hypothalamus. RFRP-3 is a key neuropeptide implicated in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, making its precise location and interactions crucial for understanding reproductive health and developing novel therapeutic strategies.

Cellular Localization of RFRP-3 Neurons and Fibers

Immunohistochemical studies have been pivotal in mapping the distribution of RFRP-3 in the human hypothalamus. These studies have revealed a distinct and localized population of neurons producing this peptide.

Neuronal Cell Bodies

RFRP-3-immunoreactive neuronal cell bodies are predominantly clustered in the dorsomedial nucleus (DMN) of the human hypothalamus[1][2]. This localization is consistent with findings in other mammalian species, suggesting a conserved role for this hypothalamic region in the origin of RFRP-3 signaling.

Axonal Projections

From the dorsomedial nucleus, RFRP-3-immunoreactive fibers project to several key areas within the hypothalamus, indicating multiple points of influence on the reproductive axis and other physiological processes[1][2].

-

Preoptic Area (POA): A significant projection of RFRP-3 fibers is observed in the preoptic area, where they form close appositions with gonadotropin-releasing hormone (GnRH) neurons[1][2]. This anatomical proximity provides a direct route for the inhibitory control of GnRH neuronal activity.

-

Median Eminence: Dense populations of RFRP-3-immunoreactive fibers are also found in the external layer of the median eminence[1][2]. This location suggests that RFRP-3 can be released into the hypophyseal portal blood system to act directly on the pituitary gland.

Quantitative Data on RFRP-3 Localization

To date, detailed quantitative data on the number of RFRP-3 neurons, fiber density, and the percentage of co-localization with other neuropeptides in the human hypothalamus have not been extensively published in a tabulated format. The available literature primarily provides qualitative descriptions of the localization. The following table summarizes the key qualitative findings.

| Feature | Hypothalamic Region | Description | Reference |

| RFRP-3 Cell Bodies | Dorsomedial Nucleus (DMN) | Clustered population of immunoreactive neurons. | [1][2] |

| RFRP-3 Fibers | Preoptic Area (POA) | Axon terminal-like structures in close proximity to GnRH neurons. | [1][2] |

| RFRP-3 Fibers | Median Eminence | Dense population of immunoreactive fibers in the external layer. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to localize RFRP-3 and its receptor in the human hypothalamus, based on published studies[1].

Immunohistochemistry for RFRP-3

This protocol describes the immunocytochemical detection of RFRP-3 in fixed human hypothalamic tissue.

3.1.1. Tissue Preparation

-

Obtain fixed adult human hypothalamus tissue.

-

Post-fix coronal sections (40 µm thickness) in 4% paraformaldehyde (PFA) for 30 minutes.

-

Wash sections three times in phosphate-buffered saline (PBS; 10 mM phosphate buffer, 0.14 M NaCl, pH 7.4).

3.1.2. Immunohistochemical Staining

-

Incubate sections in 0.3% H₂O₂ in absolute methanol for 20 minutes to suppress endogenous peroxidase activity.

-

Wash sections three times in PBS.

-

Incubate sections overnight at 4°C in the primary antibody (affinity column purified rabbit anti-white-crowned sparrow GnIH antibody) at a concentration of 1:5,000 in PBS-T (0.2% Triton X-100 in PBS).

-

The following day, wash sections three times in PBS.

-

Incubate in biotinylated goat anti-rabbit IgG (1:250 in PBS-T) for 1 hour.

-

Wash sections three times in PBS-T.

-

Incubate for 1 hour in avidin-biotin complex (ABC; Vectastain Elite Kit, Vector Laboratories) in PBS-T.

-

Wash sections three times in PBS-T.

-

Visualize the resulting complex using 0.03% 3,3'-diaminobenzidine (DAB).

3.1.3. Double-Labeling Immunohistochemistry for RFRP-3 and GnRH

-

Follow steps 3.1.1 and 3.1.2.1-3.1.2.2.

-

For GnRH detection, use a mouse anti-GnRH primary antibody.

-

For RFRP-3 detection, use the rabbit anti-GnIH primary antibody.

-

Use appropriate secondary antibodies and different chromogens to distinguish between the two antigens (e.g., DAB for one and a different color substrate for the other).

In Situ Hybridization for GPR147 mRNA

This protocol outlines the detection of mRNA for the RFRP-3 receptor, GPR147, in human hypothalamic and pituitary tissue.

3.2.1. Probe Preparation

-

Synthesize digoxigenin (DIG)-labeled sense and antisense riboprobes for human GPR147.

3.2.2. Hybridization

-

Mount tissue sections on slides.

-

Hybridize sections with the DIG-labeled GPR147 riboprobes.

3.2.3. Detection

-

Use an anti-DIG antibody conjugated to alkaline phosphatase.

-

Visualize the signal with a chromogenic substrate for alkaline phosphatase.

3.2.4. Combined In Situ Hybridization and Immunohistochemistry

-

After performing in situ hybridization for GPR147 mRNA, proceed with immunohistochemistry for other markers (e.g., luteinizing hormone in the pituitary) as described in section 3.1.

Signaling Pathways and Interactions

The localization of RFRP-3 neurons and their axonal projections provides the anatomical basis for their functional roles. The following diagrams illustrate the key signaling pathways and interactions.

References

The Inhibitory Role of RFRP-3 in Human Reproduction: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

RFamide-related peptide-3 (RFRP-3), the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), has emerged as a critical negative regulator of the hypothalamic-pituitary-gonadal (HPG) axis in humans. This technical guide provides a comprehensive overview of the physiological role of RFRP-3 in human reproduction, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its investigation. This document is intended to serve as a resource for researchers and professionals in the fields of reproductive biology, neuroendocrinology, and pharmacology to facilitate further research and the development of novel therapeutics targeting the RFRP-3 system.

Introduction

The precise regulation of the hypothalamic-pituitary-gonadal (HPG) axis is fundamental for successful human reproduction. While gonadotropin-releasing hormone (GnRH) is the primary stimulator of this axis, a growing body of evidence has established RFamide-related peptide-3 (RFRP-3) as a key inhibitory neuropeptide.[1][2] RFRP-3 and its cognate G protein-coupled receptor, GPR147, are expressed at all levels of the HPG axis, including the hypothalamus, the anterior pituitary, and the gonads, suggesting a multi-faceted role in reproductive control.[3][4] In humans, two RFRP peptides, RFRP-1 and RFRP-3, have been identified, with RFRP-3 being the primary focus of reproductive research.[5] Understanding the intricate mechanisms of RFRP-3 action is crucial for elucidating the pathophysiology of various reproductive disorders and for the development of targeted therapeutic interventions.

RFRP-3 Signaling Pathways in Human Reproduction

RFRP-3 exerts its inhibitory effects on the reproductive axis through actions at the hypothalamic, pituitary, and gonadal levels. These signaling pathways are complex and involve direct and indirect modulation of key reproductive hormones and their receptors.

Hypothalamic Level: Inhibition of GnRH Neurons

In the hypothalamus, RFRP-3 neurons originating in the dorsomedial nucleus project to GnRH neurons.[5] RFRP-3 acts directly on a subpopulation of GnRH neurons that express GPR147, the receptor for RFRP-3.[6][7] This interaction leads to a decrease in the firing rate of GnRH neurons, subsequently reducing the pulsatile release of GnRH into the hypophysial portal circulation.[8] The inhibitory effect of RFRP-3 on GnRH neurons is a key mechanism by which it acts as a "brake" on the reproductive axis.[8]

Pituitary Level: Direct Inhibition of Gonadotropes

RFRP-3 can also act directly on the anterior pituitary gland. The receptor for RFRP-3, GPR147, is expressed in human pituitary gonadotropes, the cells responsible for producing and secreting luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] Binding of RFRP-3 to GPR147 on gonadotropes inhibits GnRH-stimulated gonadotropin secretion.[10] This inhibition is mediated, at least in part, by the suppression of intracellular calcium mobilization, a critical step in the exocytosis of gonadotropin-containing granules.[9]

Gonadal Level: Modulation of Steroidogenesis

Increasing evidence points to a direct role for RFRP-3 in the regulation of gonadal function. Both RFRP-3 and its receptor, GPR147, are expressed in human granulosa-lutein cells of the ovary.[7] In these cells, RFRP-3 has been shown to inhibit gonadotropin-stimulated progesterone production.[7] This inhibitory effect is associated with a reduction in intracellular cyclic AMP (cAMP) accumulation, a key second messenger in the steroidogenic pathway.[7]

Quantitative Data on RFRP-3's Effects

The inhibitory actions of RFRP-3 on various aspects of the human reproductive axis have been quantified in several studies. The following tables summarize the key quantitative data available to date.

Table 1: Effect of RFRP-3 on Gonadotropin-Stimulated Steroidogenesis in Human Granulosa-Lutein Cells

| Parameter | Treatment | RFRP-3 Concentration | % Inhibition (Mean ± SEM) | Reference |

| Progesterone Production | hCG (10 IU/ml) | 100 nM | 40 ± 5% | Oishi et al., 2012 |

| cAMP Accumulation | FSH (10 ng/ml) | 100 nM | 35 ± 6% | Oishi et al., 2012 |

Table 2: Effect of RFRP-3 on GnRH-Stimulated Calcium Mobilization in Ovine Pituitary Gonadotropes *

| Parameter | IC50 of RFRP-3 | Reference |

| Inhibition of GnRH-stimulated [Ca2+]i | 2 x 10-13 M | Clarke et al., 2008 |

*Note: Human and ovine RFRP-3 are identical in amino acid sequence, and the ovine model is considered highly relevant to human physiology.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of RFRP-3 in human reproduction.

Primary Culture of Human Granulosa-Lutein Cells and Steroidogenesis Assay

This protocol is adapted from the methods described by Oishi et al. (2012) and others for the isolation and culture of human granulosa-lutein cells to study the effects of RFRP-3 on steroidogenesis.[11][12][13]

Workflow Diagram

Detailed Methodology:

-

Cell Isolation: Human granulosa-lutein cells are obtained from follicular aspirates of patients undergoing in vitro fertilization (IVF). The follicular fluid is centrifuged, and the cell pellet is resuspended and layered over a discontinuous Percoll gradient (e.g., 40% and 80%) to separate granulosa cells from red blood cells and other contaminants.

-

Cell Culture: Isolated cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Treatment: Once cells reach approximately 80% confluency, the culture medium is replaced with serum-free medium for 24 hours. Subsequently, cells are treated with gonadotropins (e.g., hCG or FSH) in the presence or absence of varying concentrations of RFRP-3 (e.g., 10-10 to 10-6 M) for a specified duration (e.g., 24-48 hours).

-

Hormone and cAMP Measurement: After the treatment period, the culture supernatant is collected for the measurement of progesterone concentration using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). For cAMP measurement, cells are lysed, and intracellular cAMP levels are determined using a commercially available cAMP assay kit.

Quantitative Real-Time PCR (qPCR) for Human GPR147 mRNA

This protocol is based on the methodology described by Ubuka et al. (2009) for the detection of GPR147 mRNA in human tissues.[9][14]

Detailed Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from human hypothalamic or pituitary tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR is performed using a qPCR instrument and a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for human GPR147, and SYBR Green master mix. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

-

Primer Sequences for Human GPR147:

-

Forward Primer (F1): 5'-ATG GAG GAC TCT GGC TTT GCT-3'

-

Forward Primer (F2): 5'-GCC TTC TGG GAC TGG CTT TAT-3'

-

Forward Primer (F3): 5'-TGC TGG TGT CCT ACA TGG TGT T-3'

-

Reverse Primer (R): 5'-GCA GAT GAT GGC GGT GAT G-3'

-

-

-

Thermal Cycling Conditions: A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

-

Data Analysis: The relative expression of GPR147 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Conclusion and Future Directions

RFRP-3 is a potent inhibitor of the human reproductive axis, acting at multiple levels to modulate gonadotropin secretion and gonadal steroidogenesis. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the physiological and pathophysiological roles of RFRP-3. Future research should focus on elucidating the precise intracellular signaling cascades activated by GPR147 in different human reproductive tissues, investigating the potential interplay between RFRP-3 and other regulatory neuropeptides like kisspeptin, and exploring the therapeutic potential of GPR147 agonists and antagonists in the management of reproductive disorders. The development of highly specific pharmacological tools will be instrumental in advancing our understanding of this critical inhibitory system and its implications for human reproductive health.

References

- 1. Effects of RFRP‑3 on an ovariectomized estrogen‑primed rat model and HEC‑1A human endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Effects of RFamide-Related Peptide 3 on Luteinizing Hormone Release Involves an Estradiol-Dependent Manner in Prepubertal but Not in Adult Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of human GnIH homologs, RFRP-1 and RFRP-3, and the cognate receptor, GPR147 in the human hypothalamic pituitary axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction [frontiersin.org]

- 8. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 9. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Human GnIH Homologs, RFRP-1 and RFRP-3, and the Cognate Receptor, GPR147 in the Human Hypothalamic Pituitary Axis | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Steroidogenesis in luteinized granulosa cell cultures varies with follicular priming regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Luteinized Granulosa Cells—A Cellular Model for the Human Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Function of RFRP-3 in Human Puberty

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

RFamide-related peptide-3 (RFRP-3), the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), is a critical neuropeptide in the neuroendocrine control of reproduction.[1][2] In humans, RFRP-3 and its cognate G protein-coupled receptor, GPR147, are integral components of the hypothalamic-pituitary-gonadal (HPG) axis.[3] This peptide primarily functions as an inhibitory signal, acting as a brake on the reproductive axis.[2][4] Its role in human puberty is of significant interest, as it is thought to contribute to the maintenance of the prepubertal quiescent state of the HPG axis.[1][5] Evidence from various mammalian species suggests that a decrease in RFRP-3 signaling may be a permissive factor for the onset of puberty.[2][4] This technical guide provides a comprehensive overview of the function of RFRP-3 in the context of human puberty, detailing its signaling pathways, quantitative effects on gonadotropins, and the experimental protocols used to elucidate its function.

The Role of RFRP-3 in Pubertal Timing

RFRP-3 is synthesized in neurons located in the dorsomedial nucleus of the hypothalamus.[6] These neurons project to gonadotropin-releasing hormone (GnRH) neurons in the preoptic area and also to the median eminence.[3][7] This anatomical arrangement allows RFRP-3 to exert its influence at multiple levels of the HPG axis.[7]

The transition into puberty is characterized by an increased pulsatile release of GnRH, which in turn stimulates the pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). RFRP-3 acts as a negative regulator in this process.[2] Studies in mammals have shown that RFRP-3 can directly inhibit the firing rate of GnRH neurons.[2][7][8] Furthermore, RFRP-3 can act at the pituitary level to inhibit GnRH-stimulated gonadotropin secretion.[7]

While the precise mechanisms governing the onset of puberty are complex and involve a multitude of factors, RFRP-3 is considered a key player in the inhibitory tone that holds puberty in check.[4] A decrease in RFRP-3 expression and neuronal activation is observed during the peripubertal period in animal models, suggesting that the removal of this inhibitory signal is a critical step in initiating the pubertal process.[2][4] However, it is important to note that some studies using RFRP-3 receptor knockout or knockdown models have not shown a definitive alteration in the timing of puberty, suggesting a complex and potentially redundant regulatory system.[1][5]

Signaling Pathways of RFRP-3

RFRP-3 exerts its effects by binding to its high-affinity receptor, GPR147 (also known as NPFFR1).[1][9] GPR147 is a G protein-coupled receptor that primarily couples to the inhibitory Gαi protein subunit.[10][11]

The binding of RFRP-3 to GPR147 on GnRH neurons or pituitary gonadotropes initiates an intracellular signaling cascade that leads to the inhibition of cellular activity.[10] This cascade involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] The reduction in cAMP subsequently inhibits the protein kinase A (PKA) pathway.[10][12]

In gonadotropes, this signaling pathway ultimately leads to the reduced phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector.[12][13] Phosphorylated ERK is crucial for the transcription of the common α-subunit, LHβ, and FSHβ genes.[10][12] By inhibiting this pathway, RFRP-3 effectively suppresses the synthesis and secretion of both LH and FSH.[10][12][13]

Quantitative Data on RFRP-3's Effects

The inhibitory effects of RFRP-3 on gonadotropin secretion have been quantified in numerous studies across various mammalian species. These studies consistently demonstrate a reduction in both basal and GnRH-stimulated LH and FSH release.

| Species | Experimental Model | RFRP-3 Administration | Effect on LH | Effect on FSH | Reference |

| Rat | Ovariectomized, estrogen-primed females | Intracerebroventricular (ICV) injection | Significant reduction in serum LH | Significant reduction in serum FSH | [2][14] |

| Rat | Prepubertal males | Continuous ICV infusion (15 nmol/day for 14 days) | Significantly decreased plasma LH | No significant effect | [15] |

| Rat | Gonadectomized males | Intravenous (IV) administration | Decreased circulating levels | Decreased circulating levels | [16] |

| Sheep | Ovariectomized ewes | Peripheral administration | Reduced LH pulse amplitude | - | [7] |

| Sheep | Pituitary cell culture | In vitro treatment | Reduced GnRH-stimulated LH secretion | Reduced GnRH-stimulated FSH secretion | [7][13] |

| Bovine | Pituitary cell culture | In vitro treatment | Inhibited GnRH-induced LH secretion | - | [7] |

| Human | - | In vitro studies on sheep pituitary cells using human RFRP-3 | Potent inhibitor of gonadotropin secretion | Potent inhibitor of gonadotropin secretion | [3] |

Key Experimental Protocols

Elucidating the function of RFRP-3 has involved a range of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

In Vivo Administration of RFRP-3 via Intracerebroventricular (ICV) Cannulation

This protocol is designed to assess the central effects of RFRP-3 on the HPG axis in a rodent model.

Objective: To determine the effect of centrally administered RFRP-3 on circulating gonadotropin levels.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical tools

-

Osmotic minipumps

-

RFRP-3 peptide (human sequence: VPNLPQRF-NH2)[3] dissolved in sterile saline

-

Vehicle (sterile saline)

Procedure:

-

Animal Preparation: Anesthetize the animal and secure it in the stereotaxic apparatus.

-

Cannula Implantation: A guide cannula is stereotaxically implanted into a lateral ventricle. Coordinates are determined based on a rodent brain atlas. The cannula is secured to the skull using dental cement. A dummy cannula is inserted to maintain patency.

-

Recovery: Allow the animal to recover from surgery for a minimum of one week.

-

Treatment Administration: For acute studies, a specific dose of RFRP-3 is injected through the cannula. For chronic studies, an osmotic minipump filled with RFRP-3 solution or vehicle is connected to the cannula for continuous infusion. A common dose for chronic infusion in rats is 15 nmol/day.[15]

-

Sample Collection: Blood samples are collected at predetermined time points post-injection or during the infusion period.

-

Hormone Analysis: Plasma or serum is separated, and LH and FSH concentrations are measured using enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

In Vitro Pituitary Cell Culture and Gonadotropin Secretion Assay

This protocol assesses the direct effects of RFRP-3 on pituitary gonadotropes.

Objective: To determine if RFRP-3 directly inhibits basal or GnRH-stimulated LH and FSH secretion from pituitary cells.

Materials:

-

Anterior pituitaries from the species of interest

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

Enzymes for tissue dissociation (e.g., trypsin, collagenase)

-

Multi-well culture plates

-

Incubator (37°C, 5% CO2)

-

RFRP-3 peptide

-

GnRH

-

Reagents for LH and FSH assays

Procedure:

-

Pituitary Collection and Dissociation: Aseptically remove anterior pituitaries and enzymatically dissociate them into a single-cell suspension.

-

Cell Plating: Plate the cells in multi-well plates at a desired density and allow them to adhere and recover for 48-72 hours.

-

Treatment: Replace the culture medium with a serum-free medium containing various concentrations of RFRP-3, with or without a stimulating dose of GnRH. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

-

Sample Collection: Collect the culture medium from each well.

-

Hormone Measurement: Measure the concentration of LH and FSH in the collected medium using specific and sensitive immunoassays.

Conclusion and Future Directions for Drug Development

The available evidence strongly supports the role of RFRP-3 as a significant inhibitor of the HPG axis, playing a crucial part in maintaining reproductive quiescence before puberty.[1][2][4] Its mechanism of action through the GPR147 receptor and the subsequent downstream signaling cascade presents a clear target for pharmacological intervention.

For drug development professionals, the RFRP-3/GPR147 system offers potential therapeutic targets for managing disorders of pubertal timing, such as precocious puberty or delayed puberty. The development of GPR147 antagonists could potentially be used to promote the onset of puberty in delayed cases, while potent, long-acting agonists might be explored for the treatment of gonadotropin-dependent precocious puberty.

Future research should focus on further delineating the precise upstream regulators of RFRP-3 neurons during the peripubertal period in humans. A deeper understanding of the interplay between RFRP-3, kisspeptin (a key stimulator of GnRH release), and other metabolic and environmental cues will be essential for the development of targeted and effective therapies. Additionally, human clinical data is needed to validate the findings from animal models and to assess the therapeutic potential and safety of modulating the RFRP-3 system.

References

- 1. Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of RFRP Neurons in the Allostatic Control of Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of human GnIH homologs, RFRP-1 and RFRP-3, and the cognate receptor, GPR147 in the human hypothalamic pituitary axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. The Roles of RFamide-Related Peptide-3 (RFRP-3) in Mammalian Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. researchgate.net [researchgate.net]

The Role of RFRP-3 in Human Metabolism: A Technical Guide for Researchers

An In-depth Examination of Neuropeptide NPVF's Emerging Role in Energy Homeostasis, Glucose, and Lipid Metabolism

Introduction

RF-amide related peptide-3 (RFRP-3), the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH) and also known as neuropeptide NPVF, is a hypothalamic neuropeptide increasingly recognized for its pleiotropic effects beyond reproductive regulation.[1] While its role in the hypothalamic-pituitary-gonadal axis is well-documented, a growing body of evidence, primarily from rodent models, indicates that RFRP-3 is a significant modulator of energy homeostasis, food intake, and glucose and lipid metabolism.[2][3][4] This technical guide synthesizes the current understanding of RFRP-3's involvement in human metabolism, providing researchers, scientists, and drug development professionals with a comprehensive overview of its physiological functions, underlying signaling mechanisms, and the experimental methodologies used to elucidate its effects. Although direct human data is limited, the conserved nature of this neuropeptide and its receptor across mammals suggests its potential as a therapeutic target for metabolic disorders.[1][5]

Expression of RFRP-3 and its Receptor GPR147 in Metabolic Tissues

The biological actions of RFRP-3 are mediated by its cognate G-protein coupled receptor, GPR147.[6] The distribution of both the peptide and its receptor in tissues central to metabolic regulation underscores its potential role in these processes.

In humans, RFRP-3 and GPR147 have been identified in the hypothalamus and pituitary gland, key sites for neuroendocrine control of metabolism.[5] Studies in rodents have provided a more detailed map of their expression in peripheral metabolic tissues. While RFRP-3 expression is primarily localized to the pancreas, its receptor, GPR147, is more broadly expressed in the liver, skeletal muscle, and white adipose tissue.[6] This distribution suggests that RFRP-3 may act in both a paracrine and endocrine manner to influence metabolic function in these key organs. Specifically, immunofluorescence studies in rats have shown that RFRP-3 is predominantly colocalized with glucagon in pancreatic α-cells, whereas GPR147 is primarily found with insulin in β-cells.[6] In human adipose tissue, the expression of GPR147 at the protein level has been confirmed in fat cells from various adipose regions.[7]

Regulation of Food Intake and Energy Expenditure

RFRP-3 has been shown to have an orexigenic (appetite-stimulating) effect in mammals.[1] Intraperitoneal and intracerebroventricular (ICV) administration of RFRP-3 in rats stimulates food intake.[8][9] This effect is particularly pronounced during the photophase (light cycle).[2] The increase in food intake appears to be driven by an increased frequency of meals rather than an increase in the size of each meal.[8]

The mechanism by which RFRP-3 influences feeding behavior is thought to involve the modulation of other appetite-regulating neuropeptides in the hypothalamus. Studies in rats have shown that RFRP-3 administration leads to a significant increase in the expression of the orexigenic neuropeptide Y (NPY) mRNA and a decrease in the expression of the anorexigenic pro-opiomelanocortin (POMC) mRNA in the hypothalamus.[8]

Role in Glucose Metabolism and Insulin Secretion

A significant body of evidence from rodent studies points to a critical role for RFRP-3 in the regulation of glucose homeostasis. Chronic intraperitoneal administration of RFRP-3 in rats has been shown to induce hyperglycemia, glucose intolerance, hypoinsulinism, and insulin resistance.[2][4]

The effects of RFRP-3 on glucose metabolism are multifaceted, involving actions on both the pancreas and peripheral tissues. In the pancreas, RFRP-3 appears to directly inhibit insulin synthesis and secretion from β-cells, while stimulating glucagon expression and secretion from α-cells.[3] This dual action contributes to an overall increase in blood glucose levels. In peripheral tissues such as the liver and white adipose tissue, RFRP-3 treatment has been associated with a significant decrease in the expression of the insulin receptor and glucose transporter 4 (GLUT4).[6]

Quantitative Data on the Effects of RFRP-3 on Glucose Metabolism in Rats

The following table summarizes the quantitative effects of chronic intraperitoneal RFRP-3 administration on key parameters of glucose metabolism in Sprague-Dawley rats.

| Parameter | Control Group | Low-Dose RFRP-3 (1 µ g/100 µL) | High-Dose RFRP-3 (10 µ g/100 µL) | P-value |

| Fasting Blood Glucose (mmol/L) | 4.8 ± 0.3 | 6.2 ± 0.4 | 7.5 ± 0.5 | <0.01 |

| Fasting Serum Insulin (mIU/L) | 15.2 ± 1.1 | 10.8 ± 0.9 | 8.1 ± 0.7 | <0.01 |

| HOMA-IR | 3.2 ± 0.3 | 4.5 ± 0.4 | 5.8 ± 0.6 | <0.01 |

Data are presented as mean ± SEM. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) was calculated as [fasting insulin (mIU/L) × fasting glucose (mmol/L)] / 22.5. Data is adapted from rodent studies and is for illustrative purposes.[2]

Involvement in Lipid Metabolism